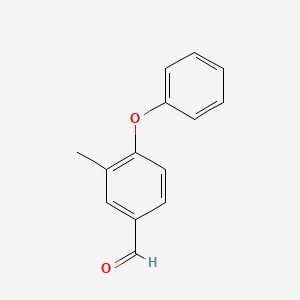

3-Methyl-4-phenoxybenzaldehyde

Vue d'ensemble

Description

Synthesis Analysis

3-Methyl-4-phenoxybenzaldehyde can serve as a valuable intermediate in the preparation of drugs and fragrance compounds through the selective oxidation of aromatic methyl groups. The catalytic oxidation process, often challenging due to the tendency to proceed to carboxylic acid derivatives, can be facilitated by copper-containing enzymes or bioinspired systems for the selective production of aromatic aldehyde functional groups.

Molecular Structure Analysis

The molecular formula of 3-Methyl-4-phenoxybenzaldehyde is C14H12O2 . Its chemical structure consists of a benzene ring with an aldehyde group attached to the 3rd and 4th carbon atoms.

Chemical Reactions Analysis

3-Methyl-4-phenoxybenzaldehyde can serve as a valuable intermediate in the preparation of drugs and fragrance compounds through the selective oxidation of aromatic methyl groups. Schiff base compound synthesis involving 3-Methyl-4-phenoxybenzaldehyde derivatives is significant in biological research. These compounds are synthesized and evaluated for antioxidant, enzyme inhibition, and antimicrobial properties.

Physical And Chemical Properties Analysis

3-Methyl-4-phenoxybenzaldehyde is a clear light yellow to amber liquid, insoluble in water, soluble in alcohol, benzene, toluene and other organic solvents . Its molecular weight is 212.24 g/mol .

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- Copper-mediated Oxidation of Aromatic Methyl Groups: 3-Methyl-4-phenoxybenzaldehyde can serve as a valuable intermediate in the preparation of drugs and fragrance compounds through the selective oxidation of aromatic methyl groups. The catalytic oxidation process, often challenging due to the tendency to proceed to carboxylic acid derivatives, can be facilitated by copper-containing enzymes or bioinspired systems for the selective production of aromatic aldehyde functional groups (Boldron et al., 2005).

Biomedical Applications

- Synthesis of Schiff Base Compounds for Biological Properties: Schiff base compound synthesis involving 3-Methyl-4-phenoxybenzaldehyde derivatives is significant in biological research. These compounds are synthesized and evaluated for antioxidant, enzyme inhibition, and antimicrobial properties. Their bioactivity is enhanced upon chelation/coordination with metal ions, and computational studies on the ligand involve orbital involvement and bonding interactions, providing insights into molecular stability and bond strength (Sumrra et al., 2018).

Sensing and Detection Technologies

Fluorescence Sensing Properties

Compounds synthesized from 3-Methyl-4-phenoxybenzaldehyde demonstrate remarkable sensing properties for specific metal ions. They act as dual fluorescence chemosensors for ions like Al3+ and Zn2+, showing distinct color changes observable by the naked eye. These properties are leveraged for living cell imaging studies and other sensitive detection applications (Hazra et al., 2018).

Use in Fluorescent pH Sensors

3-Methyl-4-phenoxybenzaldehyde derivatives behave as highly selective fluorescent pH sensors, crucial for studying biological organelles. They exhibit a significant increase in fluorescence intensity within specific pH ranges, providing valuable tools for pH-sensitive biological research and diagnostics (Saha et al., 2011).

Environmental and Synthetic Chemistry

Transformation by Anaerobic Enrichment Cultures

Anaerobic bacteria cultures have been used to study the transformation of halogenated aromatic aldehydes, including those similar to 3-Methyl-4-phenoxybenzaldehyde. These studies help understand the environmental degradation pathways of these compounds and their reduction to various metabolites, providing insights into the environmental impact and potential bioremediation strategies (Neilson et al., 1988).

Involvement in Cascade Reactions for Methylbenzaldehydes Synthesis

3-Methyl-4-phenoxybenzaldehyde can be involved in sequential aldol condensations and dehydrocyclization reactions, producing precursors for valuable chemicals. The selectivity and efficiency of these reactions are of interest in the field of synthetic organic chemistry, showcasing the compound's role in the synthesis of high-value chemicals (Moteki et al., 2016).

Remote C(sp3)–H Oxyfunctionalization

Studies highlight the potential of 3-Methyl-4-phenoxybenzaldehyde in remote C(sp3)–H oxyfunctionalization, providing a straightforward transformation of certain aromatic compounds into various aromatic carbonyl compounds. This process is valuable for pharmaceutical applications and fundamental research, emphasizing the compound's relevance in organic synthesis and drug development (Jiang et al., 2014).

Safety And Hazards

3-Methyl-4-phenoxybenzaldehyde is harmful if swallowed and fatal if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Propriétés

IUPAC Name |

3-methyl-4-phenoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-11-9-12(10-15)7-8-14(11)16-13-5-3-2-4-6-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBKPCXRRZVODH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-phenoxybenzaldehyde | |

CAS RN |

191284-77-2 | |

| Record name | 3-methyl-4-phenoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

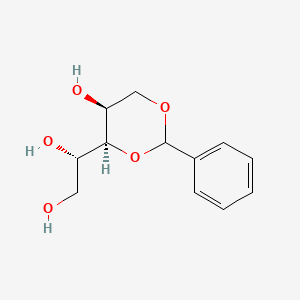

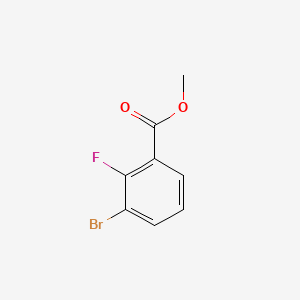

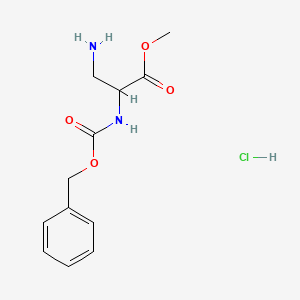

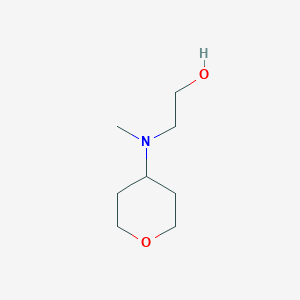

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl benzo[d]oxazole-6-carboxylate](/img/structure/B1370154.png)

![(3S,7R,8aS)-7-hydroxy-3-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1370159.png)

![Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/no-structure.png)